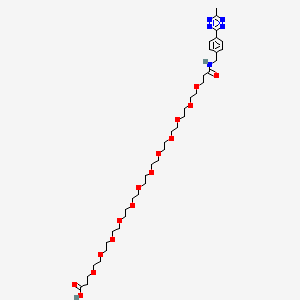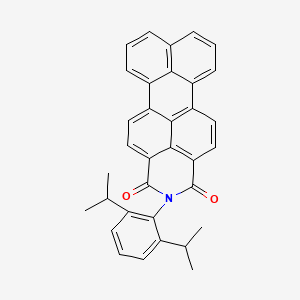
n-(2,6-Diisopropylphenyl)perylene-3,4-dicarboximide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Perylene monoimide is a member of the perylene family of dyes, which are known for their exceptional thermal, chemical, and photostability. These compounds are characterized by their high absorption coefficients and near-unity fluorescence quantum yields. Perylene monoimide, in particular, has gained attention due to its asymmetrical structure, which offers unique photophysical properties and applications in various fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of perylene monoimide typically involves the bromination of perylene followed by nucleophilic substitution reactions. Common synthetic routes include:
Bromination: Perylene is brominated to introduce bromine atoms at specific positions.
Nucleophilic Substitution: The brominated perylene undergoes nucleophilic substitution reactions to introduce various functional groups.
Industrial Production Methods
Industrial production of perylene monoimide involves large-scale bromination and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness .
化学反応の分析
Types of Reactions
Perylene monoimide undergoes several types of chemical reactions, including:
Oxidation: Perylene monoimide can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the electronic properties of perylene monoimide.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and various halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various functionalized derivatives of perylene monoimide, which have applications in different fields .
科学的研究の応用
Perylene monoimide has a wide range of scientific research applications, including:
Chemistry: Used as a fluoroprobe in various chemical analyses.
Biology: Employed in bio-imaging due to its fluorescence properties.
Medicine: Investigated for potential use in photodynamic therapy.
Industry: Utilized in the production of organic photovoltaics and photocatalysts.
作用機序
The mechanism of action of perylene monoimide involves its interaction with light and subsequent energy transfer processes. The compound absorbs light and undergoes electronic transitions, which can be harnessed for various applications such as fluorescence sensing and photocatalysis. The molecular targets and pathways involved include singlet fission and Förster resonance energy transfer .
類似化合物との比較
Similar Compounds
Perylene diimide: Symmetrical counterpart with similar photophysical properties but different applications.
Naphthalene diimide: Another member of the rylene family with distinct electronic properties.
Uniqueness
Perylene monoimide is unique due to its asymmetrical structure, which allows for more versatile functionalization and a broader range of applications compared to its symmetrical counterparts .
特性
分子式 |
C34H27NO2 |
|---|---|
分子量 |
481.6 g/mol |
IUPAC名 |
16-[2,6-di(propan-2-yl)phenyl]-16-azahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6(23),7,9,11,13,18(22),19-decaene-15,17-dione |
InChI |
InChI=1S/C34H27NO2/c1-18(2)21-10-7-11-22(19(3)4)32(21)35-33(36)27-16-14-25-23-12-5-8-20-9-6-13-24(29(20)23)26-15-17-28(34(35)37)31(27)30(25)26/h5-19H,1-4H3 |
InChIキー |
XIQCBLNSGHLITO-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=CC=CC7=C6C5=CC=C7)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


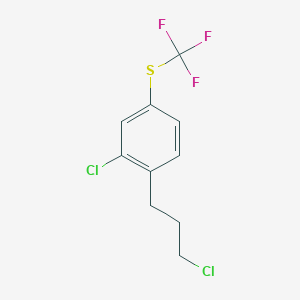
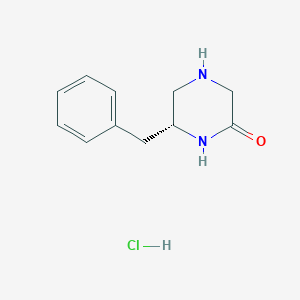
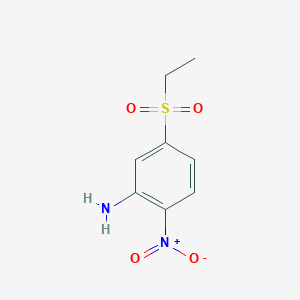
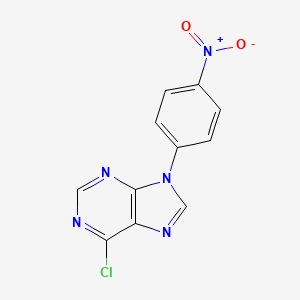

![8-isopropyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14035881.png)
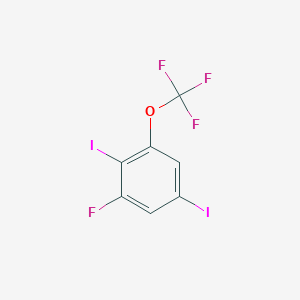
![3,8-Dimethyl-2,3,3a,4,5,6-hexahydro-1h-pyrazino[3,2,1-jk]carbazole](/img/structure/B14035896.png)
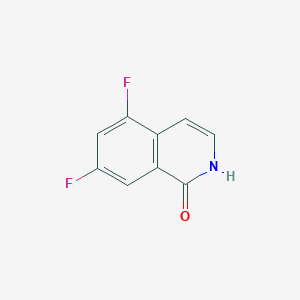
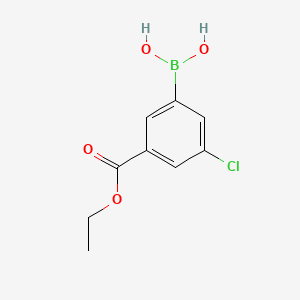
![9-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-9-azaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B14035917.png)
![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B14035919.png)
![tert-butyl 2-[(E)-(1-amino-3-methoxy-1,3-dioxopropan-2-ylidene)amino]oxy-2-methylpropanoate](/img/structure/B14035921.png)
